N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant potential in research applications. Its molecular formula is , and it has a molecular weight of approximately 485.57 g/mol. This compound is characterized by its unique structural features, which include a thiophene ring and a pyrazole moiety, making it of interest in various fields of chemistry and pharmacology.
The compound is available from multiple suppliers, including BenchChem and EvitaChem, which provide high-purity samples suitable for research purposes. It is classified under the category of sulfonamides, which are known for their diverse biological activities.
N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be classified as:
The synthesis of N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves several key steps:
These synthesis methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be described using various structural representations:
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C
The compound features:
N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for compounds like N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves:
The purity of commercially available samples is usually around 95%, which is important for reproducibility in research applications.
N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific uses:
This compound exemplifies the complexity and versatility found in modern synthetic organic chemistry and its applications in drug development and research.
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3